molecular formula C7H6ClNO B8809457 3-Amino-4-chlorobenzaldehyde CAS No. 77740-83-1

3-Amino-4-chlorobenzaldehyde

Cat. No. B8809457
CAS RN: 77740-83-1
M. Wt: 155.58 g/mol
InChI Key: KLIDNCHOWGDFKQ-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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properties

CAS RN

77740-83-1

Product Name

3-Amino-4-chlorobenzaldehyde

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

3-amino-4-chlorobenzaldehyde

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2

InChI Key

KLIDNCHOWGDFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitrobenzaldehyde (4.00 mg, 21.6 mmol) in CH2Cl2 (150 mL) at 23° C. was treated with water (50 mL) and N, N′-diheptyl-4,4′-bipyridinium dibromide (220 mg, 10 mg/mmol of substrate). The biphasic mixture was cooled to 5° C. and treated with a solution of sodium dithionite (15.0 g, 86.0 mmol) and K2CO3 (13.4 g, 87.0 mmol) in water (45 mL). The cooling bath was removed and the biphasic mixture stirred vigorously at 23° C. for 4 hours. The mixture was partitioned between additonal CH2Cl2 (75 mL) and water (50 mL) and the aqueous layer was extracted with CH2Cl2 (75 mL). The organic portions were washed with brine (75 mL) and dried (Na2SO4). The residue was treated with ethyl acetate (25 mL) and silica gel (75 g) and the suspension was filtered through a small pad of Celite, rinsing with 10% ethyl acetate/CH2Cl2 (15 mL). The filtrate was concentrated to provide the title compound as an off-yellow powder (3.44 g, 22%).
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Yield
22%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-nitrobenzaldehyde 1 (11.47 g, 62 mmol) in MeOH (230 mL) and water (85 mL) was added ammonium chloride (24.2 g, 452 mmol) and iron (18.4 g, 329 mmol). The reaction mixture was stirred at room temperature for 16 h, filtered, partially concentrated under reduced pressure, and diluted with EtOAc and water. The aqueous phase was extracted with EtOAc (3×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated in vacuo. The crude aniline was dissolved in CH2Cl2 (˜150 mL), diluted with hexanes (˜300 mL), and cooled to 0° C. The solid was collected by filtration and washed with hexanes to give 3-amino-4-chlorobenzaldehyde 2 (5.36 g, 56% yield) as a yellow solid. Mass spectrum: calculated for C7H5ClNO 155.0. found 156.1 (M++1).
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
18.4 g
Type
catalyst
Reaction Step One

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